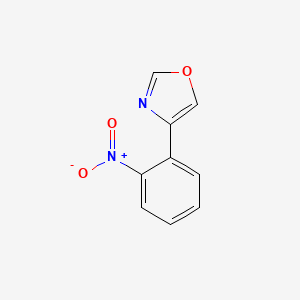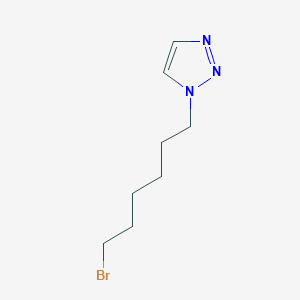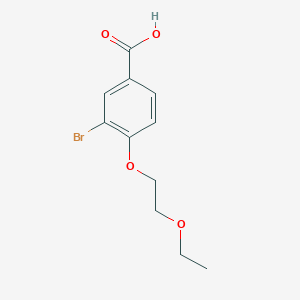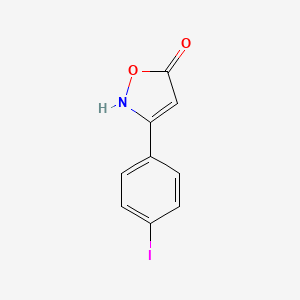![molecular formula C14H16BrN3 B11925798 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrolidinyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the bromophenyl and pyrrolidinyl intermediates. The bromophenyl group can be introduced through bromination reactions, while the pyrrolidinyl group is often synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl-2-pyrrolidinyl-imidazole: Lacks the methyl group on the pyrrolidinyl ring.
4-(4-Chlorophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole: Contains a chlorine atom instead of a bromine atom.
4-(4-Bromophenyl)-2-[(2S,4S)-4-ethyl-2-pyrrolidinyl]-1H-imidazole: Contains an ethyl group instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl and imidazole rings contribute to its potential biological activities.
Eigenschaften
Molekularformel |
C14H16BrN3 |
|---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1 |
InChI-Schlüssel |
ZCOPWHOTJYATSA-CABZTGNLSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)






